

a novel antifungal peptide derived from human Chromogranin A, designated as CGA-N46.

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Compound of Interest

Compound Name: Antifungal agent 46

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CGA-N46, a novel antifungal peptide derived from human Chromogranin A (CGA). CGA is an acidic protein found in the secretory granules of neuroendocrine cells, and its proteolytic cleavage generates several biologically active peptides.[1][2] CGA-N46, corresponding to the 31st to 76th amino acids of the N-terminus of human CGA, has emerged as a promising candidate for antifungal drug development due to its potent activity against pathogenic yeasts and its favorable safety profile.[3]

Core Characteristics and Antifungal Spectrum

CGA-N46 is a non-cationic, α -helical peptide with a calculated isoelectric point (pI) of 7.38, rendering it near-neutral at physiological pH.[3][4] This property contributes to its stability across a broad pH range (5.0–7.0) and at temperatures below 40°C.[3] Its antifungal activity is selective, primarily targeting yeast species of the *Candida* genus, while showing no efficacy against filamentous fungi.[3]

Data Presentation: Quantitative Analysis of CGA-N46 Activity

The following tables summarize the key quantitative data regarding the efficacy and characteristics of CGA-N46 and its derivatives.

Table 1: Antifungal Activity of CGA-N46 against Various Fungal Species

Fungal Species	Minimum Inhibitory Concentration (MIC) (mM)
Candida krusei	0.1
Candida glabrata	0.1–0.8
Candida parapsilosis	0.1–0.8
Candida tropicalis	0.1–0.8
Candida albicans	0.1–0.8
Cryptococcus neoformans	> 3.2
Aspergillus fumigatus	> 3.2
Aspergillus flavus	> 3.2
Aspergillus niger	> 3.2
Fusarium moniliforme	> 3.2
Microsporum canis	> 3.2
Microsporum gypseum	> 3.2
Trichophyton rubrum	> 3.2
Trichophyton mentagrophytes	> 3.2

Data sourced from Li et al. (2015).[\[3\]](#)

Table 2: Physicochemical Stability of CGA-N46

Condition	Stability
Temperature	Stable below 40°C
pH Range	Stable between pH 5.0 and 7.0

Data sourced from Li et al. (2015).[3]

Table 3: Cytotoxicity Profile of CGA-N46

Cell Type	Effect	Concentration
Human Erythrocytes	No hemolytic activity	At MIC against yeasts
Lung Cancer A549 Cells	Inhibitory effect on proliferation	Concentration-dependent
Normal Primary Chicken Embryo Fibroblasts	Reversible effect on growth	< 1.6 mM

Data sourced from Li et al. (2015).[3]

Table 4: Antifungal Activity of CGA-N46 Derivatives against Candida krusei

Peptide	MIC (µg/mL)
CGA-N46	62.5
CGA-N15	31.25
CGA-N16	31.25
CGA-N12	31.25
CGA-N8	31.25

Data sourced from Li et al. (2016).[5][6]

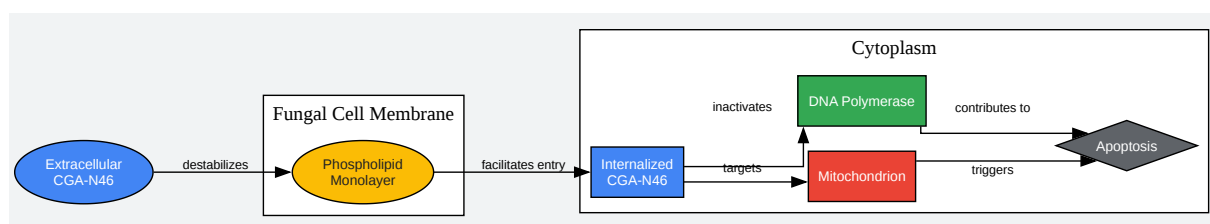
Mechanism of Action

Unlike many conventional antimicrobial peptides that form pores in the cell membrane, CGA-N46 employs a multi-faceted mechanism that leads to fungal cell death without causing significant membrane lysis.[7] The proposed mechanism involves entry into the cytoplasm, followed by the disruption of critical intracellular processes.

The key steps in the mechanism of action are:

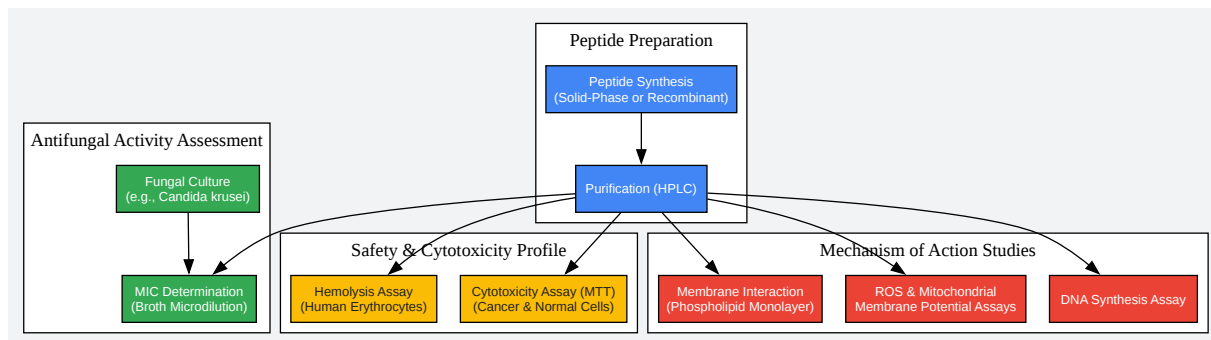
- **Membrane Translocation:** CGA-N46 interacts with the fungal cell membrane, temporarily destabilizing the phospholipid monolayer to facilitate its entry into the cytoplasm. This process does not cause permanent pore formation or loss of membrane integrity.[7][8]
- **Mitochondrial Dysfunction:** Once inside the cell, the peptide targets the mitochondria. This leads to a decrease in the mitochondrial membrane potential, structural damage to the mitochondria, and altered levels of intracellular reactive oxygen species (ROS).[7][8][9] The derivative peptide CGA-N12 has been shown to promote the release of cytochrome c from mitochondria, a key event in apoptosis.[10]
- **Inhibition of DNA Synthesis:** CGA-N46 has been shown to inhibit DNA synthesis by inactivating fungal DNA polymerase, thereby halting cell replication.[4][8][9]
- **Induction of Apoptosis:** The culmination of mitochondrial damage and DNA synthesis inhibition leads to programmed cell death, or apoptosis, in the fungal cell. This is characterized by cytoplasm vacuolization and nuclear envelope damage.[7][10][11]

Mandatory Visualization: Signaling Pathways and Workflows



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Caption: Proposed mechanism of action for the antifungal peptide CGA-N46.



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Caption: General experimental workflow for the characterization of CGA-N46.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on published studies of CGA-N46.

3.1. Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the peptide.

- **Preparation of Peptide Solutions:** Serially dilute CGA-N46 in 20 mM phosphate-buffered saline (PBS), pH 6.0, to achieve a range of concentrations (e.g., 0.62 μ M to 3.2 mM).[3]
- **Inoculum Preparation:** Culture the fungal strain (e.g., Candida species) in Sabouraud Dextrose (SD) broth until it reaches the logarithmic growth phase. Adjust the fungal

suspension to a final concentration of $1-5 \times 10^3$ colony-forming units (CFU)/ml.[3]

- Assay Setup: In a 96-well U-shaped microtiter plate, add 100 μ l of each peptide dilution. To this, add 100 μ l of the prepared fungal inoculum.[3] Include a positive control (fungi without peptide) and a negative control (broth only).
- Incubation: Incubate the plates at 30°C for 48 hours without agitation.[3]
- MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible fungal growth.[3] For a more quantitative measure, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) can be added to assess cell viability.[6][12]

3.2. Hemolysis Assay

This assay assesses the peptide's toxicity to mammalian red blood cells.

- Preparation of Erythrocytes: Obtain fresh human erythrocytes and wash them three times with PBS (pH 7.4) by centrifugation. Resuspend the cells in PBS to a final concentration of 4% (v/v).
- Assay Setup: Add 100 μ l of the erythrocyte suspension to 100 μ l of serially diluted CGA-N46 in a 96-well plate.[6]
- Controls: Use PBS as a negative control (0% hemolysis) and 0.1% Triton X-100 as a positive control (100% hemolysis).[6]
- Incubation: Incubate the plate at 37°C for 60 minutes.
- Measurement: Centrifuge the plate and transfer the supernatant to a new flat-bottomed plate. Measure the absorbance of the supernatant at 570 nm to quantify hemoglobin release. [6]
- Calculation: Calculate the percentage of hemolysis using the formula: % Hemolysis = $[(\text{Abs_sample} - \text{Abs_negative_control}) / (\text{Abs_positive_control} - \text{Abs_negative_control})] \times 100$.

3.3. Cytotoxicity Assay (MTT Assay)

This protocol measures the peptide's effect on the proliferation of mammalian cells.

- **Cell Seeding:** Seed mammalian cells (e.g., A549 or primary chicken embryo fibroblasts) in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours to allow for attachment.[\[3\]](#)
- **Peptide Treatment:** Replace the medium with fresh medium containing various concentrations of CGA-N46. Incubate for a specified period (e.g., 24, 48, or 72 hours).[\[3\]](#)
- **MTT Addition:** Add 20 μ l of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 μ l of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
- **Measurement:** Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

3.4. Mitochondrial Membrane Potential (MMP) Assay

This assay uses the fluorescent dye Rhodamine-123 (Rh-123) to assess mitochondrial health.

- **Cell Treatment:** Treat fungal cells with CGA-N46 at its MIC for a specified time.
- **Staining:** Harvest the cells, wash with PBS, and resuspend in PBS containing 10 μ g/ml of Rh-123.[\[7\]](#)
- **Incubation:** Incubate the cells at 30°C for 30 minutes in the dark.
- **Analysis:** Wash the cells to remove excess dye and analyze the fluorescence intensity using a flow cytometer or fluorescence microscope. A decrease in fluorescence indicates depolarization of the mitochondrial membrane.[\[7\]](#)

Synergistic Effects and Future Directions

CGA-N46 demonstrates enhanced antifungal activity when used in combination with conventional antifungal drugs like fluconazole and terbinafine.[\[3\]](#) This synergistic effect

suggests its potential use in combination therapies to reduce required drug dosages, minimize side effects, and combat drug resistance.

Further research has focused on designing smaller, more stable derivatives of CGA-N46, such as CGA-N12 and CGA-N8. These derivatives have shown higher antifungal activity and, in some cases, lower hemolytic activity, making them attractive candidates for further preclinical and clinical development.[5][6] The exploration of novel delivery systems, such as nanoliposomes, is also underway to improve the bioavailability and therapeutic efficacy of these peptides.

In conclusion, CGA-N46 and its derivatives represent a novel class of antifungal agents with a unique mechanism of action. Their potent activity against *Candida* species, coupled with a favorable safety profile, positions them as a promising area of investigation for the development of new treatments for fungal infections.

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